molecular formula C27H37NO2 B12389927 Grandivine A

Grandivine A

Cat. No.: B12389927
M. Wt: 407.6 g/mol
InChI Key: GFRJPKVBDAZVCX-VFBCGHEZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Grandivine A is a steroidal alkaloid isolated from the plant Veratrum grandiflorum . This compound is known for its unique chemical structure and potential biological activities, making it a subject of interest in various scientific research fields.

Preparation Methods

Grandivine A can be isolated from the roots of Veratrum grandiflorum The isolation process typically involves extraction with organic solvents followed by chromatographic purification

Chemical Reactions Analysis

Grandivine A, like other steroidal alkaloids, can undergo various chemical reactions. These include:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Grandivine A has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Grandivine A involves its interaction with cellular targets, leading to cytotoxic effects. The exact molecular targets and pathways are still under investigation, but it is believed to interfere with cellular processes critical for cancer cell survival .

Comparison with Similar Compounds

Properties

Molecular Formula

C27H37NO2

Molecular Weight

407.6 g/mol

IUPAC Name

(6aR,11aS,11bR)-9-[(1S)-1-[(2S,3R,5S)-3-hydroxy-5-methylpiperidin-2-yl]ethyl]-10,11b-dimethyl-2,5,6,6a,11,11a-hexahydro-1H-benzo[a]fluoren-3-one

InChI

InChI=1S/C27H37NO2/c1-15-11-25(30)26(28-14-15)17(3)20-7-8-21-22-6-5-18-12-19(29)9-10-27(18,4)24(22)13-23(21)16(20)2/h7-8,12,15,17,22,24-26,28,30H,5-6,9-11,13-14H2,1-4H3/t15-,17-,22-,24-,25+,26-,27-/m0/s1

InChI Key

GFRJPKVBDAZVCX-VFBCGHEZSA-N

Isomeric SMILES

C[C@H]1C[C@H]([C@@H](NC1)[C@@H](C)C2=C(C3=C(C=C2)[C@@H]4CCC5=CC(=O)CC[C@@]5([C@H]4C3)C)C)O

Canonical SMILES

CC1CC(C(NC1)C(C)C2=C(C3=C(C=C2)C4CCC5=CC(=O)CCC5(C4C3)C)C)O

Origin of Product

United States

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